molecular formula C8H16ClNO B2443937 (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride CAS No. 80842-32-6

(Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride

Cat. No. B2443937
CAS RN: 80842-32-6
M. Wt: 177.67
InChI Key: BIQIGOQHBCHKGO-UHFFFAOYSA-N
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Description

“(Hexahydro-1H-pyrrolizin-7a-yl)methanol” is a chemical compound with the CAS Number: 78449-72-6 . It has a molecular weight of 141.21 and is used as an intermediate to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .


Synthesis Analysis

The synthesis of “(Hexahydro-1H-pyrrolizin-7a-yl)methanol” involves a multi-step reaction . One method involves the use of Ba(OH)2*8H2O and HCl (gas) in water under reflux for 4 hours, followed by a reaction at room temperature for 12 hours . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at -10℃ for 0.5 hours .


Molecular Structure Analysis

The IUPAC name for this compound is tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylmethanol . The InChI Code is 1S/C8H15NO/c10-7-8-3-1-5-9(8)6-2-4-8/h10H,1-7H2 .


Chemical Reactions Analysis

The compound is used as an intermediate in the preparation of azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Anti-Proliferative Agent in Cancer Treatment

A series of novel benzosuberone derivatives, including hexahydrospiro[indoline-pyrrolizin]-ones, were synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. Certain derivatives exhibited promising activity, with notable potency against the SKNSH cell line, suggesting the potential of hexahydrospiro[indoline-pyrrolizin]-one hybrids as anti-cancer agents. The synthesized compounds also demonstrated good DNA intercalating properties, indicating their potential mechanism of action in cancer treatment (Kasaboina et al., 2019).

Prins Cyclization in Chemical Synthesis

Hexahydro-1H-furo[3,4-c]pyran derivatives, which share structural similarities with (Hexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride, were synthesized through Prins cyclization. This process highlights the chemical versatility and the potential of such compounds in the synthesis of novel organic molecules. The cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives were obtained with high selectivity and good yields, indicating the potential of this method in organic synthesis (Reddy et al., 2012).

Enantioselective Desymmetrization in Organic Synthesis

Enantioselective desymmetrization of meso-cyclic anhydrides, including hexahydrophthalic anhydride, was catalyzed by hexahydro-1H-pyrrolo[1,2-c]imidazolones. The process resulted in the formation of desymmetrized monoester acids with high enantiomeric excesses. This method demonstrates the utility of hexahydro-1H-pyrrolo[1,2-c]imidazolones, which are structurally related to this compound, in achieving enantioselectivity in chemical synthesis (Uozumi et al., 2001).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-8-3-1-5-9(8)6-2-4-8;/h10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQIGOQHBCHKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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